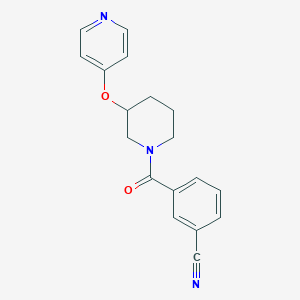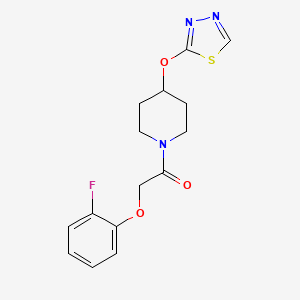
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is an intriguing compound that has gained significant interest in various fields. This compound, which contains a 1,3,4-thiadiazole moiety, a piperidine ring, and a fluorophenoxy group, shows promising potential in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of intermediate structures that are subsequently linked together through a series of chemical reactions. Key steps include:
Formation of 1,3,4-thiadiazole: This step often involves the cyclization of thiosemicarbazide with an appropriate acid chloride or ester.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Coupling Reactions: The final steps involve coupling the 1,3,4-thiadiazole and piperidine intermediates with the 2-fluorophenoxyethanone group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using flow chemistry techniques, which allow for better control of reaction conditions and improved safety. Key considerations include:
Use of continuous reactors.
Optimization of temperature and pressure.
Efficient removal of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage, particularly at the 1,3,4-thiadiazole ring.
Reduction: Reduction reactions can target the ketone group in the ethanone moiety, potentially yielding alcohol derivatives.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution, leading to diverse products depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical nucleophiles include amines or thiols, under acidic or basic conditions.
Major Products:
Oxidized derivatives of the thiadiazole ring.
Reduced alcohol derivatives of the ethanone moiety.
Various substituted phenoxy derivatives depending on the nucleophiles introduced.
Aplicaciones Científicas De Investigación
Chemistry: Biology: Researchers explore its bioactivity, particularly its interaction with cellular targets and potential as a therapeutic agent. Medicine: Industry: In industrial applications, the compound may be used in developing new polymers and other advanced materials with unique properties.
Mecanismo De Acción
The compound's mechanism of action is multifaceted, involving interaction with specific molecular targets such as enzymes and receptors. For instance, its fluorophenoxy group might enhance binding affinity to specific proteins, while the thiadiazole moiety can modulate biochemical pathways. These interactions can lead to alterations in cellular processes, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is unique due to its combination of functional groups, which endows it with distinctive properties. Similar Compounds:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)ethan-1-one.
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one.
1-(4-((1,2,4-Triazol-3-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-3-1-2-4-13(12)21-9-14(20)19-7-5-11(6-8-19)22-15-18-17-10-23-15/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKBWMGWPHRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)
![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
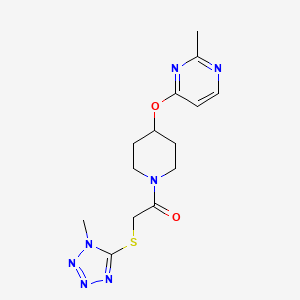
![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
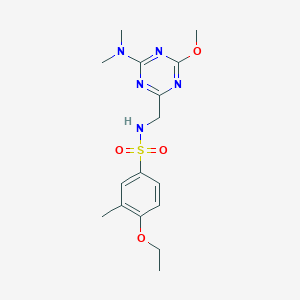
![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
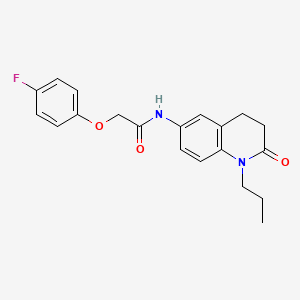
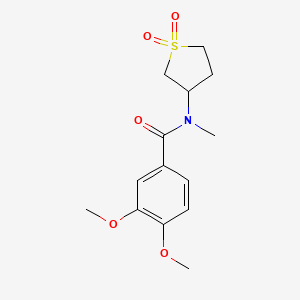
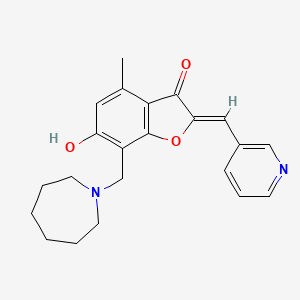
![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)
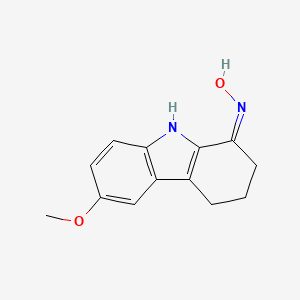
![N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
